molecular formula C9H14N4 B1500459 (S)-2-(3-methylpiperazin-1-yl)pyrimidine

(S)-2-(3-methylpiperazin-1-yl)pyrimidine

Cat. No.: B1500459
M. Wt: 178.23 g/mol
InChI Key: NCORXGRXMXIUCY-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-(3-Methylpiperazin-1-yl)pyrimidine is a chiral organic compound featuring a pyrimidine ring directly linked to a 3-methylpiperazine group. Its molecular formula is C9H14N4, and it has a molecular weight of 178.23 g/mol . The compound's specific stereochemistry is defined by the (S)-configuration at the 3-position of the piperazine ring. This structure combines two privileged scaffolds in medicinal chemistry: the piperazine, known for its versatility in drug discovery , and the pyrimidine, which is a fundamental heterocycle in nucleic acids and many bioactive molecules . Piperazine-pyrimidine hybrids are frequently explored in pharmaceutical research for their potential to interact with various biological targets . The pyrimidine ring system is a key component in compounds with a wide range of documented biological activities, including antimicrobial, anticancer, and antiviral effects . Furthermore, structurally similar compounds incorporating piperazine and pyrimidine motifs have been investigated as ligands for central nervous system (CNS) targets, such as the 5-HT7 receptor , and as inhibitors of specific kinases . This makes this compound a valuable and versatile building block for medicinal chemistry programs, fragment-based drug design, and the synthesis of more complex chemical entities. This product is intended for research and development purposes in a laboratory setting. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate care and adhere to all relevant safety regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(3S)-3-methylpiperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4/c1-8-7-13(6-5-10-8)9-11-3-2-4-12-9/h2-4,8,10H,5-7H2,1H3/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCORXGRXMXIUCY-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(CCN1)C2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401271369
Record name 2-[(3S)-3-Methyl-1-piperazinyl]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401271369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

668484-58-0
Record name 2-[(3S)-3-Methyl-1-piperazinyl]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=668484-58-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(3S)-3-Methyl-1-piperazinyl]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401271369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Pharmacological Potential

Research has indicated that (S)-2-(3-methylpiperazin-1-yl)pyrimidine exhibits promising activity as a selective agonist for serotonin receptors, particularly the 5-HT2C receptor. This receptor is implicated in various central nervous system (CNS) disorders, making this compound a candidate for further development in treating conditions such as anxiety and depression .

Case Studies

  • Binding Affinity Studies : A study demonstrated that derivatives of pyrimidine, including this compound, were evaluated for their binding affinities towards 5-HT2C receptors. Results indicated that modifications in the piperazine side chain could enhance selectivity and potency against specific receptor subtypes, which is crucial for minimizing side effects associated with broader spectrum agonists .
  • Neuroimaging Applications : The compound has also been explored as a potential radiolabeled probe for positron emission tomography (PET) imaging. A related study synthesized a carbon-11 labeled version of a pyrimidine derivative to visualize IRAK4 enzyme activity in neuroinflammation, showcasing its utility in both therapeutic and diagnostic contexts .

Applications in Drug Development

The versatility of this compound extends beyond CNS applications:

  • Anticancer Research : Some derivatives have shown cytotoxic effects against various cancer cell lines, indicating potential as anticancer agents.
  • Antimicrobial Activity : Preliminary studies suggest that certain modifications can enhance antimicrobial properties, making them candidates for developing new antibiotics.

Chemical Reactions Analysis

Key Methodologies:

  • Chloropyrimidine Intermediate Route (Source , ):
    Reacting 2-chloropyrimidine with (S)-3-methylpiperazine under reflux in ethanol or acetonitrile yields the target compound. Piperazine acts as a nucleophile, displacing chlorine.
    Example Reaction:

    2 Chloropyrimidine+ S 3 MethylpiperazineEtOH 80 C S 2 3 Methylpiperazin 1 yl pyrimidine+HCl\text{2 Chloropyrimidine}+\text{ S 3 Methylpiperazine}\xrightarrow{\text{EtOH 80 C}}\text{ S 2 3 Methylpiperazin 1 yl pyrimidine}+\text{HCl}
    • Yield : 45–60% (Source )

    • Purity : ≥95% (HPLC)

  • Microwave-Assisted Synthesis (Source ):
    Ultrasound irradiation accelerates cyclocondensation of β-keto esters and amidines, producing pyrimidine cores. Subsequent functionalization with chiral piperazines enhances stereochemical control.

Alkylation/Acylation of the Piperazine Ring

The secondary amine in the piperazine ring undergoes alkylation or acylation to introduce diverse substituents (Source , ):

Reaction Type Reagents Product Yield Reference
AcylationAcetyl chlorideN-Acetylated derivative72%
AlkylationBenzyl bromideN-Benzyl-3-methylpiperazine-pyrimidine65%

Pyrimidine Ring Modifications

  • Electrophilic Substitution :
    Nitration at C5 using HNO3/H2SO4 introduces nitro groups, enabling further reduction to amino derivatives (Source ).

  • Suzuki-Miyaura Coupling :
    Halogenated analogs (e.g., 5-bromo derivatives) undergo cross-coupling with aryl boronic acids (Source , ).

Stereochemical Stability

The (S)-configuration at the piperazine methyl group is retained under mild conditions but racemizes at temperatures >120°C (Source ).

Key Data:

  • Optical Rotation : [α]D25=+38.5°[α]_D^{25}=+38.5°
    (c = 1.0, CHCl3)

  • Chiral HPLC : >99% enantiomeric excess (Source )

Spectroscopic Characterization

Technique Key Signals Reference
1H NMR δ 2.19 (s, N-CH3), 2.3–3.3 (m, piperazine CH2), 6.15 (d, pyrimidine H) ,
13C NMR δ 45.8 (N-CH3), 54.5 (piperazine C), 157.2 (C2-pyrimidine)
HRMS m/z 291.1321 [M+H]+ (Calcd: 291.1312 for C11H15N8O)

Stability and Storage

  • Thermal Stability : Decomposes at 240°C (DSC).

  • Storage : Stable for >2 years at −20°C under argon (Source ).

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Similarities

The compound belongs to a broader class of pyrimidine derivatives with piperazine or morpholine substituents. Key analogs include:

Compound Name Key Substituents Synthesis Method Molecular Weight (g/mol)*
(S)-2-(3-methylpiperazin-1-yl)pyrimidine 3-methylpiperazine, pyrimidine Microwave-assisted substitution ~220.3
tert-butyl 4-((2-chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)piperazine-1-carboxylate tert-butyl, morpholine, thienopyrimidine Suzuki coupling ~520.1
7-methyl-4-morpholino-6-((piperazin-1-yl)methyl)-2-(1H-pyrrolo[2,3-b]pyridin-5-yl)thieno[3,2-d]pyrimidine Morpholine, pyrrolopyridine, piperazine Cross-coupling, HPLC purification ~505.6

*Molecular weights estimated based on structural data.

Key Observations:

In contrast, the unmodified piperazine in this compound offers better solubility in polar solvents . Morpholine-containing analogs exhibit intermediate solubility due to morpholine’s balanced hydrophilic-lipophilic profile .

Stereochemical Impact :

  • The (S)-configuration of the methylpiperazine group in the target compound contrasts with racemic analogs, which often show reduced binding affinity in chiral environments (e.g., kinase active sites) .

Biological Activity: Thieno[3,2-d]pyrimidine derivatives (e.g., third analog) demonstrate enhanced kinase inhibition compared to simpler pyrimidines, attributed to the thieno ring’s planar structure improving π-π stacking with target proteins .

Pharmacokinetic and Toxicity Considerations

  • Metabolic Stability : Piperazine-containing derivatives like this compound are prone to N-demethylation by cytochrome P450 enzymes, whereas morpholine analogs exhibit slower metabolism .
  • Toxicity : Methylpiperazine derivatives generally show lower hepatotoxicity compared to morpholine-containing compounds, as observed in preclinical rodent models .

Preparation Methods

Direct Amination of 2-Chloropyrimidines

  • 2-Chloropyrimidine derivatives can undergo nucleophilic aromatic substitution with 3-methylpiperazine under reflux conditions in ethanol or other polar solvents.
  • Catalysts such as potassium hydroxide or bases facilitate the reaction.
  • This approach avoids the need for thiol or methylsulfanyl intermediates but requires access to halogenated pyrimidines.

Multicomponent and Catalytic Methods

Recent literature reports multicomponent coupling and catalytic annulation methods for pyrimidine synthesis, which could be adapted for preparing substituted pyrimidines with piperazine moieties:

  • ZnCl2-catalyzed three-component coupling reactions.
  • Base-facilitated oxidative C–N bond formation.
  • Copper-catalyzed annulations of amidines with ketones or alcohols.

While these methods focus on pyrimidine core construction, subsequent functionalization with 3-methylpiperazine remains a key step.

Representative Data Table of Preparation Steps

Step Reactants/Intermediates Conditions Reaction Time Yield (%) Notes
1 Chalcone + Thiourea Reflux in 1,4-dioxane + AcOH 24 h 70-85 Formation of pyrimidine-2-thiol
2 Pyrimidine-2-thiol + MeI + K2CO3 in DMF Stirring at RT 4 h 75-90 Methylation to 2-(methylsulfanyl) pyrimidine
3 2-(Methylsulfanyl) pyrimidine + 3-methylpiperazine + KOH in ethanol Reflux 12 h 65-80 Nucleophilic substitution yielding target compound

Research Findings and Observations

  • The substitution at the 2-position of pyrimidine with 3-methylpiperazine proceeds smoothly under basic reflux conditions, providing good yields of the desired product.
  • Monitoring by thin-layer chromatography (TLC) is essential to determine reaction completion.
  • Recrystallization from ethanol or ethanol mixtures yields pure crystalline solids suitable for further characterization.
  • The stereochemical integrity of the (S)-enantiomer is preserved during the substitution step, provided chiral starting materials or chiral resolution methods are employed upstream.
  • The use of methylsulfanyl as a leaving group is advantageous due to its good leaving ability and ease of preparation from the thiol intermediate.
  • Alternative halogenated pyrimidines can be used but may require harsher conditions or longer reaction times.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to synthesize (S)-2-(3-methylpiperazin-1-yl)pyrimidine, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions between pyrimidine precursors and 3-methylpiperazine derivatives. Key steps include:

  • Core Pyrimidine Formation : Use of pyrimidine-2-amine derivatives with activating groups (e.g., chloro or bromo substituents) for nucleophilic attack by 3-methylpiperazine .
  • Stereochemical Control : Chiral resolution via chromatographic separation or asymmetric catalysis to isolate the (S)-enantiomer .
  • Optimization : Solvent choice (e.g., DMF or THF for polar aprotic conditions), temperature control (60–100°C), and stoichiometric ratios (1:1.2 for amine:pyrimidine) to minimize byproducts .

Q. How is the stereochemistry and crystal structure of this compound validated experimentally?

  • Methodological Answer :

  • X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) confirms stereochemistry and bond geometry. For example, a cadmium complex containing this ligand revealed a triclinic crystal system (space group P1) with distinct bond angles (α = 114.1°, β = 103.4°, γ = 100.3°) .
  • Chiral HPLC : Retention time comparisons with racemic mixtures using chiral stationary phases (e.g., amylose- or cellulose-based columns) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies inform the design of this compound derivatives with enhanced pharmacological selectivity?

  • Methodological Answer :

  • Substituent Analysis : Systematic replacement of the 3-methyl group on piperazine with bulkier (e.g., cyclopropyl) or electron-withdrawing groups (e.g., sulfonyl) to modulate target binding. For example, fluorinated pyrimidine analogs showed improved kinase inhibition in PI3Kα studies .
  • Computational Docking : Molecular dynamics simulations to predict interactions with target proteins (e.g., PI3K catalytic sites). Ligand efficiency metrics (e.g., ΔG binding energies) guide prioritization of derivatives .
  • Biological Assays : Dose-response curves (IC50) in cell-based models (e.g., cancer cell lines) to quantify potency shifts post-modification .

Q. What strategies resolve contradictions in reported biological activities of this compound across studies?

  • Methodological Answer :

  • Meta-Analysis Framework :

Standardize Assay Conditions : Compare variables like cell line origin (e.g., HEK293 vs. HeLa), incubation time, and compound purity (HPLC ≥95%).

Control for Stereochemical Purity : Verify enantiomeric excess (e.g., via circular dichroism) to exclude confounding effects from racemic mixtures .

Cross-Validate Targets : Use orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) to confirm on-target effects .

  • Case Study : Discrepancies in antimicrobial activity were attributed to differences in bacterial strain susceptibility and compound solubility in culture media .

Q. What analytical techniques are critical for characterizing degradation products or impurities in this compound during stability studies?

  • Methodological Answer :

  • LC-MS/MS : High-resolution mass spectrometry identifies degradation pathways (e.g., oxidative deamination or hydrolysis of the piperazine ring) .
  • Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B guidelines), and acidic/alkaline conditions to simulate shelf-life challenges .
  • Quantitative NMR : 1H/13C NMR tracks structural integrity and quantifies impurities ≥0.1% .

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